molecular formula C19H23NO B3840036 1,4-Dimethyl-2,6-diphenyl-piperidin-4-ol CAS No. 17107-13-0

1,4-Dimethyl-2,6-diphenyl-piperidin-4-ol

Cat. No.: B3840036
CAS No.: 17107-13-0
M. Wt: 281.4 g/mol
InChI Key: YKVNCLSIBPRPTL-UHFFFAOYSA-N
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Description

1,4-Dimethyl-2,6-diphenyl-piperidin-4-ol is a useful research compound. Its molecular formula is C19H23NO and its molecular weight is 281.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4-dimethyl-2,6-diphenyl-4-piperidinol is 281.177964357 g/mol and the complexity rating of the compound is 303. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 363972. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidation Kinetics

1,4-Dimethyl-2,6-diphenyl-4-piperidinol demonstrates significant reactivity in oxidation processes. For instance, the kinetics of its oxidation by quinolinium fluorochromate in various solvents has been extensively studied. These investigations reveal the crucial role of solvation in reactivity, providing insights into its behavior in different chemical environments (Elango, 2001).

Antioxidant and Anti-Inflammatory Properties

This compound also exhibits antioxidant and anti-inflammatory activities. Studies have shown that higher doses of this compound display potent anti-inflammatory effects comparable to standard drugs like dexamethasone. Its antioxidant activity is concentration-dependent and comparable to synthetic antioxidants (Tharini & Sangeetha, 2015).

Corrosion Inhibition

Another significant application is in the field of corrosion inhibition. Derivatives of this compound, such as oximes, have been synthesized and found to be effective corrosion inhibitors, particularly in hydrochloric acid media. These compounds function by forming a protective film over metal surfaces, thus inhibiting corrosion (Senthilkumar, Tharini & Sethuraman, 2009).

Molecular Structure and Conformation

Studies on the molecular structure and conformation of related piperidinone derivatives have provided valuable insights. The structural elucidation of these compounds, including their crystal and conformational analyses, has been achieved using various spectroscopic and X-ray diffraction methods. This information is crucial for understanding the chemical behavior and potential applications of these compounds (Venkateswaramoorthi et al., 2012).

Dielectric Studies

Dielectric studies involving complexes of related piperidinones have been conducted. These studies involve understanding the dipolar interactions and orientation of these compounds, contributing to our knowledge of their physical properties and potential applications in various fields (Kumar, Sabesan & Krishnan, 2002).

Properties

IUPAC Name

1,4-dimethyl-2,6-diphenylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-19(21)13-17(15-9-5-3-6-10-15)20(2)18(14-19)16-11-7-4-8-12-16/h3-12,17-18,21H,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVNCLSIBPRPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(N(C(C1)C2=CC=CC=C2)C)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80320753
Record name MLS003171208
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80320753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17107-13-0
Record name MLS003171208
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363972
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003171208
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80320753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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